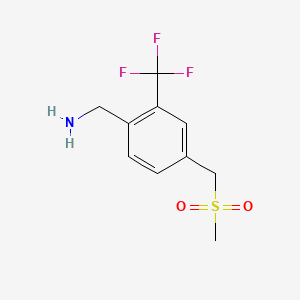
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is a compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple stepsThis process involves the use of carbon-centered radical intermediates . The methylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield the corresponding amine.
科学的研究の応用
Chemistry
In chemistry, (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could potentially be developed as pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .
作用機序
The mechanism of action of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-(Methylsulfonyl)-3-(trifluoromethyl)phenyl)methanamine: Similar structure but different position of the trifluoromethyl group.
(4-(Trifluoromethoxy)phenyl)methanamine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
(4-(Methylsulfonyl)phenyl)methanamine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the trifluoromethyl and methylsulfonyl groups in (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot .
特性
分子式 |
C10H12F3NO2S |
|---|---|
分子量 |
267.27 g/mol |
IUPAC名 |
[4-(methylsulfonylmethyl)-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2S/c1-17(15,16)6-7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,5-6,14H2,1H3 |
InChIキー |
BQTXQAOPCOSZOW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


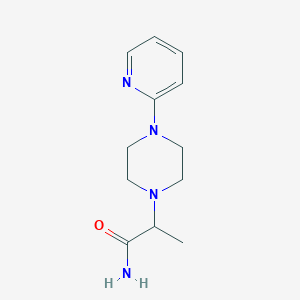
![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)
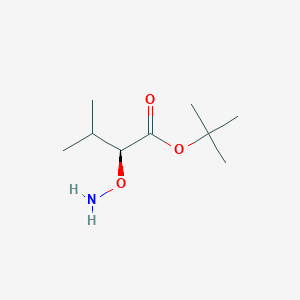
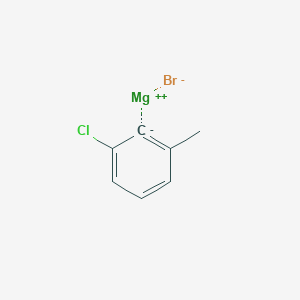
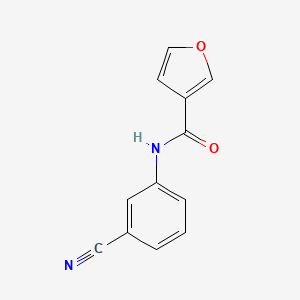
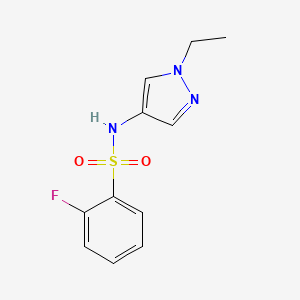
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

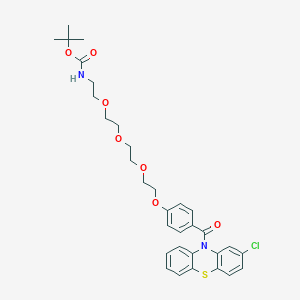
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
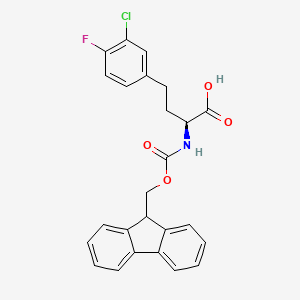
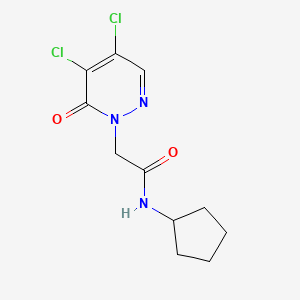
![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
